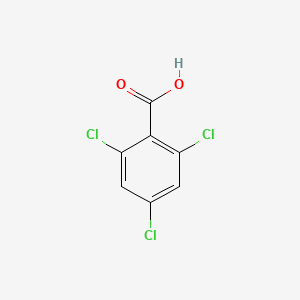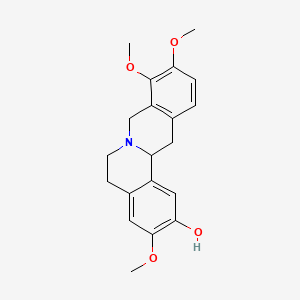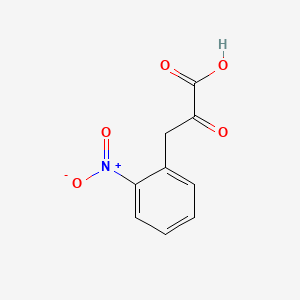
2-硝基苯丙酮酸
描述
2-Nitrophenylpyruvic acid (chemical formula: C9H7NO5) is a compound with a molecular weight of approximately 209.16 g/mol. It is also known by other names, including 3-(2-Nitrophenyl)-2-oxopropanoic acid . The compound’s structure consists of a pyruvic acid moiety (2-oxopropanoic acid) with a nitro group attached to the phenyl ring .
Synthesis Analysis
The synthesis of 2-Nitrophenylpyruvic acid involves specific chemical reactions. While I don’t have access to specific papers, the compound can be prepared through various synthetic routes. Researchers have reported methods involving the condensation of pyruvic acid with 2-nitrobenzaldehyde or the oxidation of 2-nitrophenylacetic acid .
Molecular Structure Analysis
The molecular structure of 2-Nitrophenylpyruvic acid comprises a phenyl ring (with a nitro group) attached to a keto group (pyruvic acid). The keto group is essential for its reactivity and biological activity. The compound’s 3D structure can be visualized using tools like ChemSpider .
Physical And Chemical Properties Analysis
科学研究应用
Energy Storage
2-Nitrophenylpyruvic acid: has been explored as a cathode material in magnesium/zinc-based primary batteries . Its electrochemical reduction is believed to involve a 7-electron process, leading to the formation of an indole intermediate and ultimately anthranilic acid. This compound has shown a discharge capacity of 1.03 Ah g−1 , which is notably high for organic batteries.
Biochemistry
In biochemistry, 2-Nitrophenylpyruvic acid is related to pyruvate, a key intermediate in metabolic pathways. Pyruvate is the end product of glycolysis and plays a central role in the metabolism of proteins, fats, and carbohydrates . While not directly mentioned, derivatives of pyruvic acid, like 2-Nitrophenylpyruvic acid , could be significant in studies of metabolic processes and enzyme functions.
Medical Research
2-Nitrophenylpyruvic acid: is available for proteomics research, indicating its use in the study of proteins and their biological functions . Proteomics is crucial for understanding disease mechanisms, identifying potential biomarkers, and developing therapeutic strategies.
Environmental Science
While specific applications of 2-Nitrophenylpyruvic acid in environmental science are not directly cited, its chemical properties could make it relevant in environmental analytical methods or in the study of organic compound transformations in ecosystems .
Industrial Applications
In industrial contexts, 2-Nitrophenylpyruvic acid is likely used in the synthesis of various chemicals due to its reactive ketone group and the presence of the nitrophenyl moiety . It may serve as a precursor or an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Analytical Chemistry
2-Nitrophenylpyruvic acid: can be utilized in analytical chemistry for the development of new analytical methods. Its distinct chemical structure allows for its use as a standard or reagent in chromatography and spectrometry to identify or quantify other substances .
Pharmaceutical Development
In pharmaceutical development, compounds like 2-Nitrophenylpyruvic acid are crucial for the synthesis of active pharmaceutical ingredients (APIs). Its structural features may be exploited in the design of drug molecules or in the crystallization processes essential for API manufacturing .
Synthetic Chemistry
2-Nitrophenylpyruvic acid: is a versatile building block in synthetic chemistry. Its nitro group can undergo various transformations, making it a valuable compound for constructing complex organic molecules, potentially leading to the development of new drugs or materials .
作用机制
Mode of Action
The mode of action of 2-Nitrophenylpyruvic acid involves a reduction process . A 7-electron reduction is responsible for the electrochemical reaction causing the reduction of 2-Nitrophenylpyruvic acid . This reduction leads to the formation of an indole intermediate, which is then oxidatively cleaved .
Biochemical Pathways
The reduction of 2-nitrophenylpyruvic acid to an indole intermediate suggests involvement in pathways related to indole and its derivatives .
Result of Action
The result of the action of 2-Nitrophenylpyruvic acid is the formation of anthranilic acid as the end-of-discharge product . This suggests that the compound may have potential applications in the production of anthranilic acid and its derivatives.
Action Environment
The action, efficacy, and stability of 2-Nitrophenylpyruvic acid can be influenced by various environmental factors. For instance, the discharge performance of the cell containing this compound was investigated under different parametric variations such as temperature, nature of electrolyte, current drain, and zeolite modification . .
属性
IUPAC Name |
3-(2-nitrophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWRLDEYHZQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203041 | |
| Record name | 2-Nitrophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenylpyruvic acid | |
CAS RN |
5461-32-5 | |
| Record name | 3-(2-Nitrophenyl)-2-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5461-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenylpyruvic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenylpyruvic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVK99UGM9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of 2-nitrophenylpyruvic acid highlighted in the provided research papers?
A1: The research papers primarily focus on utilizing 2-nitrophenylpyruvic acid as a precursor for synthesizing indole derivatives. This is achieved through catalytic hydrogenation reactions involving various derivatives of 2-nitrophenylpyruvic acid, such as its oxime, semicarbazone, and phenylhydrazone. [, , ] For instance, the catalytic hydrogenation of 2-nitrophenylpyruvic acid oxime yields indole-2-carboxylic acid and 1-hydroxyindole-2-carboxylic acid. []
Q2: Can you elaborate on the reaction pathway of 2-nitrophenylpyruvic acid leading to the formation of indole derivatives?
A2: While the papers don't delve into detailed reaction mechanisms, they highlight that the transformation of 2-nitrophenylpyruvic acid derivatives to indoles likely involves a reduction of the nitro group to an amine, followed by a cyclization reaction. [, , ] This cyclization step is facilitated by the presence of the α-keto acid moiety in 2-nitrophenylpyruvic acid, which ultimately leads to the formation of the indole ring system.
Q3: The research papers mention using various derivatives of 2-nitrophenylpyruvic acid. Why is derivatization necessary?
A4: Derivatization of 2-nitrophenylpyruvic acid serves multiple purposes. For instance, converting it into oximes, semicarbazones, or phenylhydrazones can modulate its reactivity and solubility, potentially influencing the yield and selectivity of the desired indole product. [, , ] Additionally, incorporating specific substituents within these derivatives allows for the synthesis of diversely substituted indoles, expanding the scope of accessible compounds for further investigation.
Q4: The synthesis of heterocyclic compounds like those described in the research often requires careful consideration of reaction conditions. What are some crucial factors influencing the synthesis of these compounds from 2-nitrophenylpyruvic acid?
A5: The papers highlight that factors like the choice of catalyst, solvent, temperature, and reaction time significantly influence the yield and selectivity of the desired products. [, , ] Additionally, the specific substituents present on the 2-nitrophenylpyruvic acid derivatives and the choice of coupling partners can also impact the reaction outcome. Optimizing these parameters is crucial for achieving efficient and controlled synthesis of the target heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



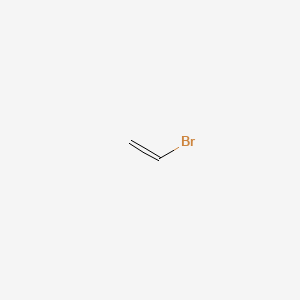
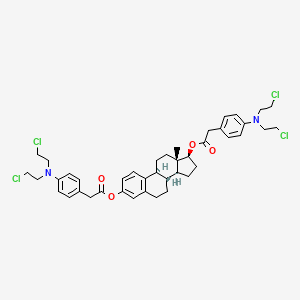
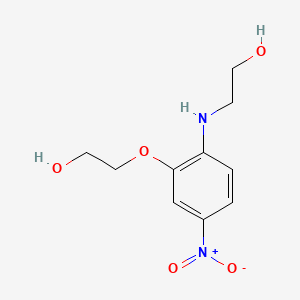
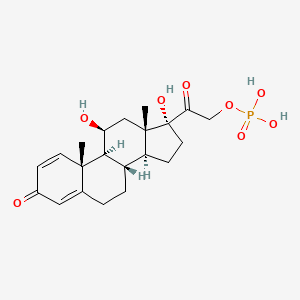
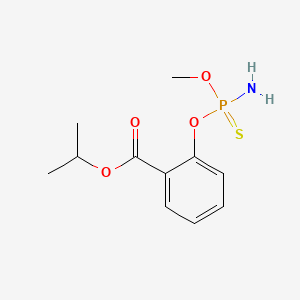

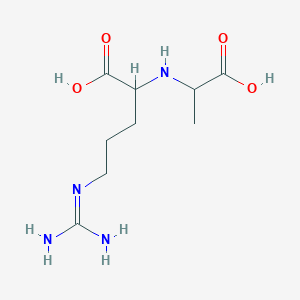
![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
